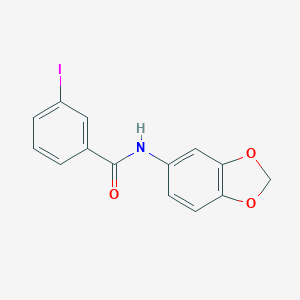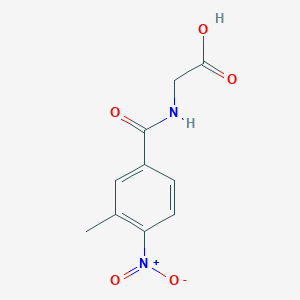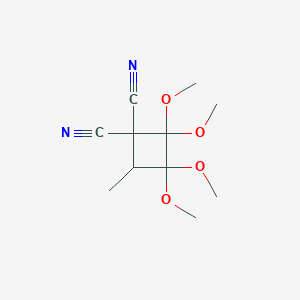
2,2,3,3-Tetramethoxy-4-methylcyclobutane-1,1-dicarbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,3,3-Tetramethoxy-4-methylcyclobutane-1,1-dicarbonitrile (TMCBD) is a chemical compound that has been studied for its potential applications in various fields, including medicine and materials science. TMCBD is a cyclic compound with two carbonitrile groups and four methoxy groups attached to a four-membered cyclobutane ring.
Mechanism Of Action
The mechanism of action of 2,2,3,3-Tetramethoxy-4-methylcyclobutane-1,1-dicarbonitrile is not fully understood. However, it has been proposed that 2,2,3,3-Tetramethoxy-4-methylcyclobutane-1,1-dicarbonitrile may inhibit the activity of enzymes involved in tumor growth and inflammation. 2,2,3,3-Tetramethoxy-4-methylcyclobutane-1,1-dicarbonitrile may also interact with cellular membranes, leading to changes in membrane fluidity and function.
Biochemical And Physiological Effects
2,2,3,3-Tetramethoxy-4-methylcyclobutane-1,1-dicarbonitrile has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that 2,2,3,3-Tetramethoxy-4-methylcyclobutane-1,1-dicarbonitrile inhibits the growth of cancer cells by inducing cell cycle arrest and apoptosis. 2,2,3,3-Tetramethoxy-4-methylcyclobutane-1,1-dicarbonitrile also inhibits the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α, in macrophages. In addition, 2,2,3,3-Tetramethoxy-4-methylcyclobutane-1,1-dicarbonitrile has been shown to have antioxidant activity and may protect against oxidative stress.
Advantages And Limitations For Lab Experiments
One advantage of 2,2,3,3-Tetramethoxy-4-methylcyclobutane-1,1-dicarbonitrile is its relatively simple synthesis method, which allows for the production of large quantities of the compound. 2,2,3,3-Tetramethoxy-4-methylcyclobutane-1,1-dicarbonitrile is also stable under normal laboratory conditions and can be stored for extended periods of time.
One limitation of 2,2,3,3-Tetramethoxy-4-methylcyclobutane-1,1-dicarbonitrile is its low solubility in water, which can make it difficult to use in biological assays. 2,2,3,3-Tetramethoxy-4-methylcyclobutane-1,1-dicarbonitrile also has limited bioavailability, which may affect its efficacy in vivo.
Future Directions
Future research on 2,2,3,3-Tetramethoxy-4-methylcyclobutane-1,1-dicarbonitrile could focus on further elucidating its mechanism of action and exploring its potential applications in drug discovery and materials science. 2,2,3,3-Tetramethoxy-4-methylcyclobutane-1,1-dicarbonitrile-based dendrimers and polymers could be further developed for use in drug delivery and imaging. In addition, 2,2,3,3-Tetramethoxy-4-methylcyclobutane-1,1-dicarbonitrile derivatives could be synthesized and tested for improved solubility and bioavailability.
Synthesis Methods
The synthesis of 2,2,3,3-Tetramethoxy-4-methylcyclobutane-1,1-dicarbonitrile involves the reaction of 2,2,3,3-tetramethoxycyclobutanone with a cyanide source, such as potassium cyanide or sodium cyanide, in the presence of a strong base, such as potassium tert-butoxide or sodium hydride. The reaction proceeds through a nucleophilic addition of the cyanide ion to the carbonyl group of the cyclobutanone, followed by a cyclization reaction to form the cyclobutane ring. The resulting product is then treated with acid to remove the protecting groups and obtain pure 2,2,3,3-Tetramethoxy-4-methylcyclobutane-1,1-dicarbonitrile.
Scientific Research Applications
2,2,3,3-Tetramethoxy-4-methylcyclobutane-1,1-dicarbonitrile has been studied for its potential applications in various fields of science. In medicinal chemistry, 2,2,3,3-Tetramethoxy-4-methylcyclobutane-1,1-dicarbonitrile has been investigated for its anti-tumor and anti-inflammatory properties. It has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. 2,2,3,3-Tetramethoxy-4-methylcyclobutane-1,1-dicarbonitrile also exhibits anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines in macrophages.
In materials science, 2,2,3,3-Tetramethoxy-4-methylcyclobutane-1,1-dicarbonitrile has been used as a building block for the synthesis of novel organic materials, such as dendrimers and polymers. 2,2,3,3-Tetramethoxy-4-methylcyclobutane-1,1-dicarbonitrile-based dendrimers have been shown to have potential applications in drug delivery and imaging.
properties
CAS RN |
56069-49-9 |
|---|---|
Product Name |
2,2,3,3-Tetramethoxy-4-methylcyclobutane-1,1-dicarbonitrile |
Molecular Formula |
C11H16N2O4 |
Molecular Weight |
240.26 g/mol |
IUPAC Name |
2,2,3,3-tetramethoxy-4-methylcyclobutane-1,1-dicarbonitrile |
InChI |
InChI=1S/C11H16N2O4/c1-8-9(6-12,7-13)11(16-4,17-5)10(8,14-2)15-3/h8H,1-5H3 |
InChI Key |
CLLQMTMFUOUOCX-UHFFFAOYSA-N |
SMILES |
CC1C(C(C1(OC)OC)(OC)OC)(C#N)C#N |
Canonical SMILES |
CC1C(C(C1(OC)OC)(OC)OC)(C#N)C#N |
Other CAS RN |
56069-49-9 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



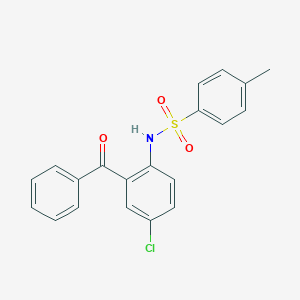
![1-Methyl-3-[(2-oxoindol-3-yl)amino]thiourea](/img/structure/B187710.png)
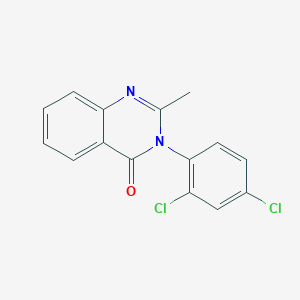
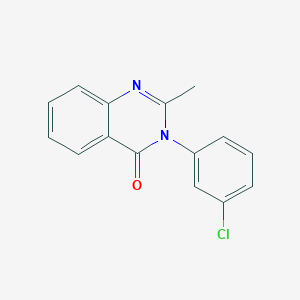
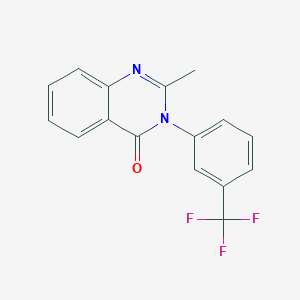

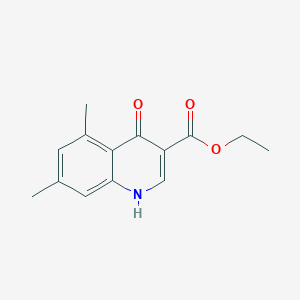



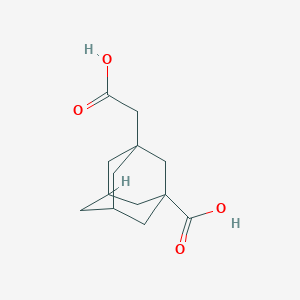
![3-bromo-N-[4-chloro-3-(trifluoromethyl)phenyl]benzamide](/img/structure/B187730.png)
